Clerosterol glucoside

Description

Definition and Classification within Steryl Glycosides

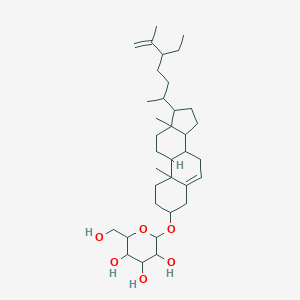

Clerosterol (B1233290) glucoside is a naturally occurring chemical compound classified as a steryl glycoside. researchgate.net Structurally, it belongs to the stigmastanes and derivatives class of organic compounds, which are sterol lipids based on a stigmastane (B1239390) skeleton. hmdb.ca The molecule consists of a clerosterol aglycone (the non-sugar part) attached via a glycosidic bond to a glucose sugar moiety at the 3β-hydroxy position. nih.gov Glycosides that are specifically derived from glucose are termed glucosides. wikipedia.org

The chemical formula for Clerosterol glucoside is C₃₅H₅₈O₆, and it has a molecular weight of approximately 574.83 g/mol . medchemexpress.cnnih.gov Its systematic IUPAC name is 2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov This compound is considered relatively rare and has been isolated from natural sources such as the fresh fruits of Momordica charantia (bitter gourd) and the aerial parts of Teucrium barbeyanum. chemfaces.comeijas.comeijas.com

Chemical Properties of this compound Below is an interactive table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₈O₆ | nih.gov |

| Molecular Weight | 574.8 g/mol | nih.gov |

| CAS Number | 123621-00-1 | nih.gov |

| Physical Description | Solid / Powder | nih.govchemfaces.com |

| Melting Point | 258 - 262 °C | nih.gov |

| Classification | Steroidal Glycoside, Stigmastane | hmdb.canih.gov |

Historical Context of Research on Steryl Glycosides

The study of steryl glycosides dates back over a century. The first compound in this class was isolated from olives more than 100 years ago. nih.gov This initial discovery was later identified as sitosteryl d-glucoside. nih.gov In 1908, a glycosylated plant sterol named ipuranol was purified from the olive tree, which was subsequently identified as β-sitosteryl-D-glycoside. frontiersin.org

Following these initial findings, research expanded to include acylated forms of these molecules. An acylated steryl glycoside, specifically phytosteryl 6′-O-acyl-glucoside, was later isolated from soybeans and potatoes. nih.gov These discoveries marked the beginning of recognizing that sterols exist not only in their free form but also as conjugates with sugars (glycosides) and acylated sugars (acylated glycosides). Steryl glycosides and their acylated versions are now known to be ubiquitously present in vascular plants, fungi, and algae. nih.gov Their presence in animals and bacteria is comparatively more restricted. nih.gov

Significance of Glucosylated Sterols in Biological Systems

Glucosylated sterols, or steryl glycosides (SGs), are essential biomolecules with diverse and significant roles across different kingdoms of life. The addition of a glucose molecule to a sterol alters its biophysical properties, influencing its function within the cell. nih.gov

In animals , the presence and function of SGs are more specialized. Cholesteryl glucosides, for instance, have been identified in the central nervous system of mammals, where they are synthesized by the transglycosylation activity of glucocerebrosidases. nih.govnih.gov While some steryl glycosides have been linked to neurotoxic effects, others have shown potential protective roles. nih.govnih.gov For example, cholesteryl glucoside has been studied for its ability to protect against gastric ulcers. caymanchem.com

In certain bacteria , SGs are crucial for survival and pathogenicity. A notable example is Helicobacter pylori, where cholesteryl glucosides are a vital component of the cell wall. nih.gov These molecules are essential for maintaining the bacterium's characteristic helical morphology, cell wall integrity, and resistance to certain antibiotics. nih.gov The absence of these glucosylated sterols leads to deformities in the bacterial shape and increased susceptibility to antimicrobial agents. nih.gov

Summary of Biological Roles of Steryl Glycosides The table below provides a summary of the primary functions of steryl glycosides in various biological systems.

| Organism Group | Primary Biological Functions | References |

| Plants | Modulate plasma membrane properties (fluidity, permeability); Organize lipid rafts; Mediate responses to biotic and abiotic stress; Act as potential primers for cellulose (B213188) synthesis. | nih.govcore.ac.ukfrontiersin.orgfrontiersin.orgmdpi.com |

| Animals | Component of the central nervous system (cholesteryl glucosides); Potential roles in neurotoxicity and cytoprotection. | nih.govnih.govnih.gov |

| Bacteria (H. pylori) | Maintain cell morphology and cell wall integrity; Contribute to antibiotic resistance and pathogenicity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZKAGYCKXYXKP-VPFCYKORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215713 |

Source

|

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123621-00-1 |

Source

|

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123621-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Clerosterol Glucoside

Phytochemical Occurrence in Plant Species

The presence of clerosterol (B1233290) glucoside has been confirmed in several plant species through phytochemical analysis. Its isolation from various parts of these plants underscores its distribution within the plant kingdom.

Isolation from Momordica charantia L.

Clerosterol glucoside has been successfully isolated from the fresh fruits of Momordica charantia L., commonly known as bitter melon. contaminantdb.camedchemexpress.com This plant, belonging to the Cucurbitaceae family, is widely distributed in tropical and subtropical regions. researchgate.netnih.gov The isolation of this compound from this edible fruit highlights its presence in commonly consumed plant materials. researchgate.netgrafiati.com

Presence in Marine Algae (e.g., Codium fragile)

The marine environment is another significant source of this compound. Specifically, it has been isolated from the marine green alga Codium fragile. chemfaces.comnih.govdntb.gov.ua This siphonous marine alga is known to produce a variety of secondary metabolites, with clerosterol being a recognized constituent. nih.gov

Identification in Teucrium barbeyanum

Research on the aerial parts of Teucrium barbeyanum, a plant from the Lamiaceae family, has led to the identification of clerosterol-3-O-β-D-glucoside. eijas.comeijas.comresearchgate.net In a study focusing on this species collected from Libya, dichloromethane (B109758) extract yielded this rare sterol glucoside alongside the more common sitosterol-3-O-β-D-glucoside. grafiati.comeijas.comeijas.comresearchgate.net The identification was confirmed through extensive spectroscopic techniques. eijas.comeijas.com

General Distribution in Vegetable Oils and Plant Materials

Sterol glucosides, including this compound, are naturally occurring constituents of vegetable oils and various plant tissues. notulaebotanicae.robts.gov While phytosterols (B1254722) are generally abundant in plant-based foods and oils, they exist in different forms: free sterols, steryl esters, and glycosylated conjugates like steryl glucosides and acylated steryl glucosides. frontiersin.orgresearchgate.net The distribution and concentration of these forms can vary significantly among different vegetable oils. For instance, while free sterols are predominant in many common oils, the composition in others may differ. notulaebotanicae.ro The analysis of these compounds is crucial for understanding the authenticity and quality of vegetable oils. notulaebotanicae.ro

Microbial and Fungal Sources

Beyond the plant and marine kingdoms, this compound has also been traced to microbial sources, particularly endophytic fungi that reside within plant tissues.

Detection in Endophytic Fungi (e.g., Lasiodiplodia theobromae)

Endophytic fungi are recognized as prolific producers of diverse bioactive compounds. nih.govmdpi.com Notably, the endophytic fungus Lasiodiplodia theobromae has been identified as a source of various secondary metabolites. researchgate.netacs.org Research has shown that a strain of Lasiodiplodia theobromae, endophytic in the leaves of Dracaena draco, produces dihydrocumambrin A. mdpi.com Furthermore, studies on Lasiodiplodia theobromae isolated from other plants have revealed its capability to produce a range of compounds, indicating its potential as a source for various natural products. sci-hub.se

Summary of Natural Sources

The following table summarizes the documented natural sources of this compound discussed in this article.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Part(s) |

| Plantae | Tracheophyta | Magnoliopsida | Cucurbitales | Cucurbitaceae | Momordica | charantia | Bitter Melon | Fruit |

| Chromista | Chlorophyta | Ulvophyceae | Bryopsidales | Codiaceae | Codium | fragile | Green Sea Fingers | - |

| Plantae | Tracheophyta | Magnoliopsida | Lamiales | Lamiaceae | Teucrium | barbeyanum | - | Aerial Parts |

| Fungi | Ascomycota | Dothideomycetes | Botryosphaeriales | Botryosphaeriaceae | Lasiodiplodia | theobromae | - | - |

Occurrence in Bacterial Systems (e.g., Helicobacter pylori)

The bacterium Helicobacter pylori, a pathogen linked to various gastric diseases, is incapable of synthesizing its own cholesterol and must acquire it from its host's gastric tissues. digitellinc.comrsc.orgresearchgate.net Upon uptake, H. pylori converts this host-derived cholesterol into a series of unique cholesteryl α-D-glucoside derivatives. digitellinc.comrsc.org These compounds are considered a characteristic feature of the species, having been detected in strains from diverse geographical locations. nih.gov The presence of these cholesteryl glucosides accounts for approximately 25% of the total lipid weight in the bacterium. nih.gov

Detailed structural analysis has identified several distinct cholesteryl glucosides in H. pylori:

Cholesteryl-α-D-glucopyranoside (αCG) nih.govnih.gov

Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG) nih.govnih.gov

Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) nih.govnih.gov

The α-glycosidic linkage found in these molecules is an unusual feature for natural glycosides. nih.gov Furthermore, the phosphatidyl-linked variant, αCPG, had not been previously reported before its discovery in H. pylori. nih.gov Research suggests these cholesterol derivatives are involved in maintaining membrane stability, influencing the bacterium's morphology, and modulating host immune responses. researchgate.net They are synthesized by the enzyme cholesterol-α-glucosyltransferase, encoded by the capJ gene. nih.gov These lipids may play a role in the formation of a functional type IV secretion system (TFSS), a critical component for H. pylori's ability to infect host cells. nih.gov

Detection in Mammalian Cell Lines (e.g., Human Fibroblasts)

The occurrence of steryl glucosides in mammalian cells is exceptionally rare. nih.govbioone.org However, cholesteryl glucoside has been identified in human cultured fibroblast cells (TIG-3) following exposure to heat stress. nih.govbioone.org In these experiments, the glycolipid was barely detectable in cells under normal conditions but appeared on thin-layer chromatography plates after the fibroblasts were subjected to a temperature of 42°C for 15 to 30 minutes. nih.govbioone.org

This discovery was the first report of a naturally occurring steryl glucoside in animal cells. bioone.org Structural analysis confirmed the compound to be a cholesteryl glucoside. nih.govbioone.org The induction of cholesteryl glucoside is a rapid response to heat shock, occurring before the activation of heat shock transcription factor 1 (HSF1) and the subsequent production of heat shock proteins like HSP70. jst.go.jp Exogenously added cholesteryl glucoside was also found to induce HSP70 in fibroblast cells, suggesting that the lipid itself acts as a mediator in the cellular stress response pathway. nih.govmedchemexpress.com It is proposed that heat stress alters the fluidity of the cell membrane, activating a sterol glucosyltransferase that synthesizes cholesteryl glucoside, possibly using glucosylceramide as the glucose donor. bioone.orgjst.go.jp This event is considered a significant and potentially widespread step in the heat shock response in mammalian cells. nih.govbioone.org

Isolation and Advanced Structural Characterization of Clerosterol Glucoside

Extraction Methodologies

The initial step in isolating clerosterol (B1233290) glucoside from its natural sources involves the extraction of total lipids and other secondary metabolites from the source material, which is typically plant tissue. The choice of extraction methodology is critical to ensure the efficient recovery of the target compound while minimizing the co-extraction of interfering substances. Methodologies range from traditional solvent-based protocols to more advanced and environmentally benign techniques.

Solvent-Based Extraction Protocols (e.g., Maceration, Successive Alcohol Extraction)

Solvent-based extraction is a conventional and widely used approach for obtaining sterol glucosides from plant matter. nih.gov These methods leverage the solubility of phytosterols (B1254722) and their glycosides in organic solvents. nih.gov The process typically begins with the plant material being dried and ground into a fine powder to increase the surface area for solvent penetration. banglajol.info

One common technique is successive extraction, often performed in a Soxhlet apparatus. banglajol.infoeijas.com This method involves the exhaustive extraction of the powdered plant material with a series of solvents of increasing polarity. For instance, a preliminary extraction with a nonpolar solvent like petroleum ether or n-hexane is often performed to defat the material by removing oils and free sterols. banglajol.info Following this, a more polar solvent is used to extract the desired glycosides. In the isolation of clerosterol glucoside from Teucrium barbeyanum, the defatted plant material was exhaustively extracted with dichloromethane (B109758) using a Soxhlet apparatus. eijas.com Other polar solvents like ethanol (B145695) and methanol (B129727) are also highly effective for extracting a broad range of polar and nonpolar compounds, including sterol glucosides. mdpi.com Maceration, which involves soaking the plant material in a solvent for a period, is another simple yet effective method employed. researchgate.net

Fractionation with Organic Solvents (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), butanol, dichloromethane)

After the initial crude extraction, the resulting mixture is complex and contains numerous compounds. Fractionation is a necessary step to separate the components based on their polarity and solubility, thereby enriching the fraction containing this compound. This is typically achieved through liquid-liquid partitioning or by subjecting the crude extract to column chromatography with a gradient of solvents.

In the case of isolating this compound from Teucrium barbeyanum, the crude dichloromethane extract was directly subjected to silica (B1680970) gel column chromatography and eluted with a solvent gradient of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate (EtOAc), and methanol (MeOH). eijas.com This process effectively separates the compounds into different fractions based on their affinity for the silica gel and solubility in the mobile phase. eijas.com

A common fractionation scheme for phytosterol glycosides involves partitioning the crude extract between different immiscible solvents. For example, a crude extract might be dissolved in a methanol-water mixture and then successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds into fractions of decreasing lipophilicity, with nonpolar lipids concentrating in the n-hexane fraction and the more polar glycosides found in the ethyl acetate and butanol fractions. Another approach involves using solvents to precipitate out different classes of lipids. For instance, phospholipids (B1166683) can be removed by precipitation after binding to magnesium trisilicate (B10819215) in a hexane/ethyl acetate mixture, while neutral lipids can be removed by extraction with cold acetone (B3395972), leaving the less soluble phytosterol glycosides as a precipitate. nih.gov

Supercritical Fluid Extraction Techniques

Supercritical fluid extraction (SFE) represents a modern, "green" alternative to conventional solvent extraction. core.ac.uk This technique most commonly uses carbon dioxide (CO₂) as the solvent, which, when heated and pressurized above its critical point, exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. nih.gov SFE is considered more sustainable as it avoids the use of volatile, and often toxic, organic solvents. researchgate.net

SFE with supercritical CO₂ is effective for extracting non-polar compounds like lipids. tandfonline.com To enhance its ability to extract more polar molecules like sterol glucosides, a polar co-solvent, or "entrainer," such as ethanol, is often added to the CO₂ stream. tandfonline.com The extractive power of the supercritical fluid can be finely tuned by adjusting parameters such as pressure, temperature, and CO₂ flow rate. nih.gov For instance, in the extraction of lipids from algae, pure supercritical CO₂ primarily removed neutral lipids, but the addition of ethanol increased the recovery of more polar glycolipids, including sterol glucosides. tandfonline.com Research on rice bran oil demonstrated that low temperature and high pressure were optimal for de-acidification while minimizing the loss of sterols. nih.gov Although specific protocols for this compound are not widely detailed, the principles applied to other phytosterols and their glycosides are directly relevant. nih.govcore.ac.uk

Purification and Separation Techniques

Following initial extraction and fractionation, the enriched extract requires further purification to isolate this compound in a pure form. This is predominantly achieved using chromatographic techniques.

Column Chromatography (e.g., Silica Gel Chromatography, Medium Pressure Liquid Chromatography)

Column chromatography is the cornerstone for the purification of sterol glucosides from complex fractions. nih.goveijas.com The most common stationary phase used is silica gel, which separates compounds based on their polarity. nih.govresearchgate.net

In a documented isolation of this compound, the dichloromethane extract from Teucrium barbeyanum was loaded onto a silica gel column. eijas.com The separation was performed by eluting the column with a gradient of solvents, starting with nonpolar solvents and gradually increasing the polarity. eijas.com The collected fractions are then analyzed, typically by Thin-Layer Chromatography, to identify those containing the target compound. eijas.com

A specific fraction from this initial column, labeled DF, which weighed 4.0 g, was subjected to a second round of silica gel column chromatography. researchgate.net This column was eluted with a solvent system of chloroform-ethyl acetate-methanol (CHCl₃-EtOAc-MeOH) in a 5:4:1 ratio, which led to the isolation of a mixture containing clerosterol-3-O-β-D-glucoside. researchgate.net Further purification of the compound was achieved through repeated crystallization. eijas.com Other chromatographic methods, such as Medium Pressure Liquid Chromatography (MPLC) with an octadecylsilyl (ODS) stationary phase and size-exclusion chromatography on Sephadex LH-20, are also employed for the fine purification of sterols and their derivatives. nih.govrsc.org

Thin-Layer Chromatography (TLC) for Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation process, used for rapidly monitoring the progress of column chromatography and assessing the purity of the isolated compounds. ualberta.casigmaaldrich.com TLC separates compounds based on the same principle as column chromatography but on a smaller, faster scale. ualberta.ca

During column chromatography, small aliquots from the collected fractions are spotted onto a TLC plate (e.g., silica gel 60 F₂₅₄). eijas.comresearchgate.net The plate is then developed in a chamber containing an appropriate mobile phase. ualberta.ca For sterol glucosides, solvent systems like chloroform:ethyl acetate:methanol (e.g., 5:3.5:1.5) are effective. eijas.com After development, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp at 254 nm as dark spots on the fluorescent background of the plate. rsc.org

For compounds that are not UV-active or for more robust visualization, various staining reagents are used. A common method is to spray the plate with a solution like 10% sulfuric acid in ethanol and then heat it, which chars the organic compounds, making them visible as brown or black spots. rsc.org In the isolation of this compound, TLC was used to compare the fractions from the column; those with similar TLC profiles were combined for further processing. eijas.com A pure compound should ideally appear as a single spot on the TLC plate in multiple solvent systems. ualberta.ca The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value used to identify compounds. sigmaaldrich.com For example, one of the isolated compounds containing this compound showed an Rf value of 0.47 in a CHCl₃:EtOAc:MeOH (5:3.5:1.5) system. eijas.com

Table of Mentioned Chemical Compounds

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fractionation of complex mixtures and the determination of the purity of isolated compounds like this compound. In the analysis of steryl glucosides, reversed-phase HPLC is often employed. nih.govgerli.com This method separates compounds based on their hydrophobicity.

For instance, a Hitachi HPLC system equipped with a Phalanx C18 column can be used for analytical separation, while a VP 250/10 Nucleodur C18 Gravity column is suitable for semi-preparative purification. nih.gov A common mobile phase involves a gradient system of methanol and water. nih.gov The detection of steryl glucosides can be achieved using a Diode Array Detector (DAD) by monitoring the UV-VIS spectrum. nih.gov The purity of the collected fractions is then assessed to ensure that a single compound has been isolated before proceeding to structural elucidation. nih.govresearchgate.net

Crystallization from Solvent Systems

Crystallization is a fundamental technique for the purification of this compound from a crude or semi-purified extract. eijas.comresearchgate.neteijas.com The choice of solvent system is critical for obtaining high-purity crystals.

In one documented isolation, this compound was obtained from the dichloromethane extract of Teucrium barbeyanum. eijas.comresearchgate.neteijas.com The compound, initially present as a white amorphous precipitate, was repeatedly crystallized from a mixture of methanol and chloroform (MeOH-CHCl3) and acetone and n-hexane (Me2CO-n-hexane) to achieve a pure form. eijas.com This process of repeated crystallization is vital for removing impurities and obtaining a sample suitable for detailed spectroscopic analysis. researchgate.net

Phase Partition and Centrifugation Methods

Phase partition and centrifugation are effective methods for the initial fractionation of crude extracts containing this compound. kromaton.fr Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatography technique, is particularly useful. kromaton.frbene-technology.com In CPC, a two-phase solvent system is utilized, where one phase acts as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the solutes between these two immiscible liquid phases. kromaton.fr

This technique allows for the fractionation of complex crude extracts and can be used as an alternative to traditional column chromatography methods like preparative HPLC or flash chromatography. kromaton.fr Centrifugation aids in the separation of the two liquid phases, facilitating the isolation of fractions enriched with the target compound. aocs.org

Spectroscopic and Spectrometric Elucidation Techniques

Once this compound is isolated in a pure form, a combination of advanced spectroscopic and spectrometric techniques is employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. A suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule. eijas.comresearchgate.neteijas.comeijas.com

¹H NMR provides information about the chemical environment of the protons in the molecule. Key signals for this compound include an oxymethine proton (H-3), an olefinic proton (H-6), and signals corresponding to the sugar moiety. eijas.com

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). eijas.com For this compound, characteristic signals include those for the olefinic carbons (C-5 and C-6), the anomeric carbon of the glucose unit (C-1'), and the carbons of the sterol side chain. eijas.comeijas.com

2D NMR experiments are essential for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the sterol and glucose moieties. eijas.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. eijas.comnih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). eijas.comnih.gov This experiment is vital for connecting the different fragments of the molecule, such as linking the glucose unit to the sterol backbone at the C-3 position and confirming the structure of the side chain. eijas.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| Sterol Moiety | ||

| 3 | 79.9 | 3.46 (m) |

| 5 | 140.32 | - |

| 6 | 121.12 | 5.33 (d, J=5.2) |

| 24 | 50.04 | - |

| 25 | 147.99 | - |

| 26 | 112.30 | 4.88 (s), 4.80 (s) |

| 27 | 18.15 | 1.62 (s) |

| Glucoside Moiety | ||

| 1' | 100.64 | 4.22 (d, J=7.8) |

| 2' | 73.40 | 3.05 (m) |

| 3' | 76.51 | 3.20 (m) |

| 4' | 69.80 | 2.85 (m) |

| 5' | 76.22 | 3.10 (m) |

| 6' | 60.97 | 3.64 (dd, J=11.8, 5.2), 3.40 (dd, J=11.8, 2.4) |

Data compiled from studies on this compound isolated from natural sources. eijas.com

Mass Spectrometry (MS, ESI-MS, ESI-MS/MS, Electron Impact Mass Spectrometry)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. eijas.comresearchgate.neteijas.com

Electron Impact Mass Spectrometry (EI-MS) can be used to determine the molecular weight and to observe characteristic fragmentation patterns. researchgate.net A key fragmentation in the EI-MS of steryl glucosides is the loss of the glucose moiety, resulting in an ion peak corresponding to the aglycone (the sterol part). researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like steryl glucosides. nih.govfrontiersin.org ESI-MS typically shows the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. frontiersin.org

Tandem Mass Spectrometry (ESI-MS/MS) provides more detailed structural information by fragmenting a selected precursor ion. nih.govresearchgate.net For steryl glucosides, the aglycone ion [SG-Glc+H]⁺, formed by the loss of the glucose unit, is often selected for fragmentation. frontiersin.org The resulting fragment ions provide information about the structure of the sterol backbone and side chain. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Interpretation |

|---|---|---|---|

| EI-MS | [M-C₆H₁₀O₅]⁺ | 414.4 | Loss of glucose moiety |

| EI-MS | [M-C₆H₁₀O₅-H₂O]⁺ | 396.4 | Loss of glucose and water |

| ESI-MS | [M+Na]⁺ | - | Sodiated molecule |

| ESI-MS/MS | [SG-Glc+H]⁺ | - | Aglycone ion used as precursor for fragmentation |

Data based on typical fragmentation patterns of steryl glucosides. researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that correspond to specific molecular vibrations. eijas.comresearchgate.neteijas.com

Key absorption bands for this compound include:

A broad band around 3400 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups in the glucose moiety and the sterol. researchgate.netresearchgate.net

Bands in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching of CH₂, and CH₃ groups. researchgate.netmdpi.com

An absorption band around 1640 cm⁻¹ indicating the presence of a C=C double bond. mdpi.com

Bands associated with C-O stretching vibrations, typically found in the fingerprint region of the spectrum.

These IR data, in conjunction with NMR and MS data, provide a comprehensive structural confirmation of this compound.

Biosynthesis and Metabolic Pathways of Clerosterol Glucoside

Enzymatic Glycosylation Mechanisms of Sterols

The formation of clerosterol (B1233290) glucoside is primarily achieved through the enzymatic transfer of a glucose moiety to the clerosterol backbone. This process, known as glycosylation, is catalyzed by specific enzymes that ensure the correct stereochemistry and linkage. Two principal mechanisms have been identified for the synthesis of steryl glucosides: direct glycosylation by glucosyltransferases and transglycosidation reactions.

Role of Specific Glucosyltransferases

The primary route for the synthesis of steryl glucosides, including clerosterol glucoside, involves the action of UDP-glucose:sterol glucosyltransferases (SGTs). These enzymes catalyze the transfer of a glucose residue from an activated sugar donor, typically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the 3β-hydroxyl group of a sterol acceptor molecule.

A well-studied example of a sterol glucosyltransferase is the cholesterol-α-glucosyltransferase (CGT) from the bacterium Helicobacter pylori, encoded by the gene hp0421. This enzyme is responsible for the glucosylation of cholesterol, a key step in the bacterium's ability to evade the host immune response. While this specific enzyme acts on cholesterol, plant SGTs exhibit broad substrate specificity and are capable of glycosylating a variety of phytosterols (B1254722). It is through the action of such plant-based SGTs that clerosterol is converted to this compound. These enzymes recognize the sterol structure and facilitate the formation of a β-glycosidic bond between the C-1 of glucose and the C-3 of the sterol.

Transglycosidation Reactions

An alternative pathway for the synthesis of steryl glucosides is through transglycosidation reactions. In this mechanism, a pre-existing glycoside serves as the donor of the sugar moiety, which is then transferred to a sterol acceptor. This reaction is often catalyzed by glycosidases, such as β-glucosidase 1 or glucocerebrosidases, operating in reverse of their typical hydrolytic function.

In mammals, for instance, glucocerebrosidases have been shown to catalyze the transfer of glucose from glucosylceramide to cholesterol, forming cholesteryl glucoside nih.govbidmc.org. While this process is well-documented for cholesterol, similar transglycosidation reactions involving plant sterols like clerosterol are plausible in plant systems, providing a secondary route for the formation of this compound.

Acyltransferase Activity in Steryl Glucoside Acylation

Following the initial glucosylation, steryl glucosides can be further modified by the addition of a fatty acid chain to the sugar moiety, forming acylated steryl glucosides (ASGs). This acylation is catalyzed by specific acyltransferases.

An example from the bacterial domain is the cholesterol-α-D-glucopyranoside acyltransferase (CGAT), encoded by the HP0499 gene in Helicobacter pylori. This enzyme transfers an acyl group to the 6'-hydroxyl position of the glucose in cholesteryl glucoside nih.gov. In plants, analogous enzymes are responsible for the acylation of phytosteryl glucosides, including this compound. These acyltransferases utilize acyl donors, such as phospholipids (B1166683) or acyl-CoA, to esterify the sugar residue, thereby altering the physicochemical properties of the steryl glucoside.

Precursor Sterol Acquisition and Metabolism

The biosynthesis of this compound is fundamentally dependent on the availability of its precursor, clerosterol. Plants synthesize a diverse array of phytosterols through the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways. Clerosterol is one such phytosterol that serves as a substrate for glycosylation.

In some instances, organisms cannot synthesize their own sterols and must acquire them from their environment. A notable example is Helicobacter pylori, which lacks the machinery for de novo cholesterol synthesis and must scavenge it from the host's gastric epithelium bidmc.org. This exogenous cholesterol is then utilized as a substrate for the synthesis of cholesteryl glucosides. Similarly, the availability of clerosterol within the specific plant tissue and its accessibility to the SGTs are critical factors in the biosynthesis of this compound.

Regulation of Steryl Glucoside Biosynthesis Pathways

The biosynthesis of steryl glucosides is a tightly regulated process, ensuring that the levels of these compounds are maintained in balance with free sterols and other lipid components of the cell. Regulation can occur at multiple levels, including gene expression of the biosynthetic enzymes and modulation of enzyme activity.

The expression of SGT genes in plants has been shown to be influenced by developmental cues and environmental stresses frontiersin.org. For instance, changes in light, temperature, and pathogen attack can alter the transcript levels of SGTs, thereby affecting the rate of steryl glucoside synthesis.

Enzyme activity can also be regulated by substrate availability and feedback inhibition. The concentration of both the sterol acceptor (e.g., clerosterol) and the sugar donor (UDP-glucose) can influence the rate of the glycosylation reaction. Furthermore, the products of the pathway, the steryl glucosides and acylated steryl glucosides themselves, may exert feedback control on the enzymes involved in their synthesis.

Metabolic Fate and Turnover of Glucosylated Sterols

Steryl glucosides are not static components of the cell but are subject to metabolic turnover. The balance between their synthesis and degradation is crucial for maintaining cellular homeostasis. The primary mechanism for the breakdown of steryl glucosides is hydrolysis of the glycosidic bond, a reaction catalyzed by β-glucosidases. This releases the free sterol and glucose, which can then be re-utilized by the cell.

The turnover of steryl glucosides is likely linked to their diverse physiological roles, which include modulation of membrane properties, signal transduction, and as precursors for other molecules. The dynamic nature of their metabolism allows the cell to rapidly adjust the levels of free and glucosylated sterols in response to changing physiological and environmental conditions. The degradation of acylated steryl glucosides involves the initial removal of the fatty acid by an esterase, followed by the hydrolysis of the glycosidic bond.

Biological Activities and Mechanistic Investigations of Clerosterol Glucoside

Cellular and Subcellular Membrane Dynamics

The cellular membrane is a dynamic and complex environment where lipids and proteins interact to regulate cellular function. The introduction of molecules like clerosterol (B1233290) glucoside can alter the physical properties of the membrane, thereby influencing cellular processes.

Modulation of Membrane Fluidity and Structure

Sterols are well-established regulators of membrane fluidity. nih.gov Cholesterol, the primary sterol in mammalian membranes, is known to have a dual effect: it decreases fluidity at temperatures above the phase transition temperature of the phospholipids (B1166683) and increases fluidity at temperatures below it. This ordering and condensing effect is crucial for maintaining membrane integrity and function. nih.gov

Clerosterol glucoside, with its sterol core, is predicted to exhibit similar ordering effects on the phospholipid bilayer. The rigid sterol ring structure would likely insert between the acyl chains of phospholipids, restricting their movement and thereby increasing the order and decreasing the fluidity of the membrane. Studies on other phytosterols (B1254722) have shown that they can also increase membrane cohesion, which is vital for protecting plant membranes from temperature fluctuations. nih.gov The presence of the glucose headgroup in this compound adds a layer of complexity. This polar group would reside near the membrane-water interface, potentially influencing the packing of phospholipid headgroups and the hydration of the membrane surface. Research on conjugated sterols has demonstrated their significant ability to order membranes. nih.gov

The impact of this compound on membrane structure is also likely to involve the formation of specialized membrane domains, often referred to as lipid rafts. These domains are enriched in sterols and sphingolipids and serve as platforms for the organization of signaling proteins. nih.gov By analogy with cholesterol, this compound could promote the formation of these ordered domains, thereby influencing the spatial organization of membrane-associated proteins and signaling complexes. nih.govresearchgate.net

Influence on Lipid-Glucoside Interactions within Cellular Membranes

The interaction of this compound with other membrane lipids is a key determinant of its effects on membrane structure and function. The sterol portion of the molecule is expected to have favorable interactions with the acyl chains of saturated phospholipids and sphingolipids, which are major components of lipid rafts. nih.gov These interactions are driven by van der Waals forces and hydrophobic effects.

The glucose moiety of this compound introduces the potential for hydrogen bonding with the headgroups of other lipids, such as phospholipids and sphingolipids, as well as with membrane proteins. youtube.com These interactions could further stabilize the association of this compound within specific membrane domains. The interplay between the hydrophobic interactions of the sterol core and the hydrophilic and hydrogen-bonding interactions of the glucose headgroup likely dictates the precise localization and orientation of this compound within the membrane. nih.gov The presence of anionic phospholipids can modulate the impact of sterols on membrane protein conformation, suggesting that the lipid environment plays a critical role in the biological activity of sterol glucosides. nih.gov

Role in Cellular Signaling Pathways

Emerging evidence suggests that steryl glucosides are not merely structural components of membranes but also active participants in cellular signaling. Their synthesis and localization can be dynamically regulated in response to cellular stress, implicating them as lipid mediators in various signaling cascades.

Impact on Cholesterol Metabolism and Homeostasis

While direct evidence linking this compound to the regulation of cholesterol metabolism is limited, the structural similarity between clerosterol and cholesterol suggests potential for interaction with the cellular machinery that maintains cholesterol homeostasis. Cholesterol levels are tightly controlled through a complex network of transcriptional and post-transcriptional feedback mechanisms. nih.govlibretexts.org A key player in this regulation is the family of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov When cellular cholesterol levels are low, SREBPs are activated and migrate to the nucleus to stimulate the transcription of genes involved in cholesterol synthesis and uptake. youtube.comyoutube.com

It is conceivable that this compound, or its aglycone, clerosterol, could influence this pathway. For instance, it might compete with cholesterol for binding to proteins that sense cellular sterol levels, such as the SREBP cleavage-activating protein (SCAP). nih.gov Alternatively, its effects on membrane fluidity and domain organization could indirectly impact the activity of membrane-bound enzymes and receptors involved in cholesterol metabolism. Some phytosterols have been shown to reduce cholesterol absorption in the intestine. researchgate.net Furthermore, studies on daucosterol (B1680990) (a β-sitosterol glucoside) have indicated a potential to reduce blood cholesterol levels. mdpi.com

Involvement in Cellular Stress Responses (e.g., Heat Shock Response, Activation of Hsf1 and Hsp70)

A significant body of research points to the involvement of steryl glucosides in the cellular response to stress, particularly heat shock. nih.gov The heat shock response is a highly conserved cellular defense mechanism characterized by the rapid synthesis of heat shock proteins (HSPs) to protect against cellular damage. nih.gov This response is primarily regulated by the Heat Shock Factor 1 (HSF1). jst.go.jp

Studies have shown that the synthesis of cholesteryl glucoside is rapidly induced in human cells upon exposure to heat shock. nih.govresearchgate.net This induction occurs before the activation of HSF1 and the subsequent production of HSP70, a major heat shock protein. researchgate.net Importantly, the exogenous addition of cholesteryl glucoside to cultured cells can, by itself, induce the activation of HSF1 and the expression of HSP70, even in the absence of heat stress. jst.go.jpnih.gov These findings strongly suggest that steryl glucosides like this compound can act as lipid mediators in the heat shock signal transduction pathway. jst.go.jpnih.gov The proposed mechanism involves an alteration of membrane properties upon heat stress, which activates the synthesis of steryl glucosides. These molecules then, either directly or indirectly, lead to the activation of HSF1. nih.gov

The activation of HSF1 is a critical step in the heat shock response. Once activated, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of HSP genes, initiating their transcription. jst.go.jp The ability of steryl glucosides to trigger this cascade highlights their importance in cellular defense and adaptation.

Participation in Signal Transduction Mechanisms

The role of steryl glucosides in signal transduction extends beyond the heat shock response. Their ability to modulate membrane organization suggests that they can influence the activity of a wide range of membrane-associated signaling proteins. The formation of lipid rafts, which can be promoted by sterols, creates platforms that facilitate the interaction of signaling molecules, thereby enhancing the efficiency and specificity of signal transduction. nih.gov

Research on cholesteryl glucoside has shown that it can stimulate the activation of Protein Kinase B (Akt), a key survival kinase, in a neuronal cell line. nih.govnih.gov This activation was found to be important for protecting the cells against stress induced by serum deprivation. nih.gov The study also suggested the involvement of both phosphatidylinositol 3-kinase (PI3K)-dependent and -independent pathways in this process. nih.gov The activation of specific protein kinases following the production of steryl glucosides has also been observed in other organisms, further supporting their role as signaling molecules. jst.go.jpnih.gov

Immunomodulatory Effects

This compound and related cholesteryl glucosides, particularly those produced by pathogens, exhibit significant immunomodulatory properties. These molecules can directly interact with host immune receptors, modulate inflammatory pathways, and be exploited by microorganisms to evade host defenses.

Cholesteryl α-d-glucosides (αGCs), unique metabolic products of the pathogen Helicobacter pylori, are recognized by host immune receptors. nih.gov Research has identified the Macrophage inducible C-type lectin (Mincle) as a key receptor for these glycolipids. nih.govresearchgate.net Mincle is a pattern recognition receptor (PRR) expressed on the surface of innate immune cells, such as macrophages and dendritic cells, that senses lipid conjugates to activate the immune system. researchgate.net

Studies have shown that cholesteryl glucosides preferentially signal through the carbohydrate recognition domain (CRD) of human Mincle. nih.gov The strength of this interaction can be influenced by the structure of the glucoside. For instance, cholesteryl 6-O-acyl-α-glucosides (αCAGs), which are lipidated forms, act as strong agonists for both human and mouse Mincle. researchgate.net In contrast, the non-acylated cholesteryl α-glucoside (αCG) is only a weak activator of human Mincle and does not appear to signal through its murine counterpart at all. researchgate.net This interaction between pathogen-derived cholesteryl glucosides and Mincle represents a critical interface between the microbe and the host's innate immune system. nih.govfrontiersin.org

Table 1: Interaction of Cholesteryl Glucosides with Mincle Receptor

| Compound | Receptor | Agonist Activity | Source(s) |

| Cholesteryl α-glucoside (αCG) | Human Mincle | Weak | researchgate.net |

| Cholesteryl α-glucoside (αCG) | Mouse Mincle | None | researchgate.net |

| Cholesteryl 6-O-acyl-α-glucosides | Human Mincle | Strong | researchgate.net |

| Cholesteryl 6-O-acyl-α-glucosides | Mouse Mincle | Strong | researchgate.net |

In the context of Helicobacter pylori infection, cholesteryl glucosides play a pivotal role in modulating host inflammatory responses. nih.gov The production of these compounds by the bacterium is directly linked to the pathology of the infection. nih.gov The activity of the bacterial enzyme cholesterol-α-glucosyltransferase (αCgT), which synthesizes cholesteryl glucosides, shows a high correlation with the severity of gastric atrophy in infected individuals. nih.gov

These bacterial glycolipids are recognized by the host immune system, leading to inflammation. nih.gov Specifically, cholesteryl α-glucosides are presented to and recognized by invariant natural killer T (iNKT) cells, which triggers an immune response characterized by the production of both Th1 and Th2 cytokines. nih.gov This immune activation contributes to the gastric inflammation associated with H. pylori infection. nih.gov Interestingly, while this inflammatory response is a key driver of pathology, it also appears to exert pressure on the bacterial population, as the immune response can decrease the number of surviving H. pylori. nih.gov The signaling of these glucosides through the Mincle receptor is also thought to contribute to a pro-inflammatory response that can lead to gastric atrophy. nih.gov

Table 2: Role of Cholesteryl Glucoside in H. pylori Infection

| Finding | Implication in Inflammatory Response | Source(s) |

| αCgT enzyme activity correlates with the degree of gastric atrophy. | Higher glucoside production is linked to more severe pathology. | nih.gov |

| Cholesteryl α-glucosides are recognized by invariant Natural Killer T (iNKT) cells. | Triggers an immune response and cytokine production. | nih.gov |

| Immune response to glucosides increases inflammation. | Contributes to gastric inflammation and precancerous conditions. | nih.gov |

| The induced immune response can decrease the number of surviving H. pylori. | Represents a host defense mechanism against the bacteria. | nih.gov |

| Signaling through Mincle induces a pro-inflammatory response. | Contributes to the development of gastric atrophy. | nih.gov |

Pathogens like Helicobacter pylori have evolved sophisticated mechanisms to evade the host immune system, and the glucosylation of cholesterol is central to this strategy. researchgate.netnih.gov H. pylori is auxotrophic for cholesterol, meaning it cannot synthesize its own and must acquire it from its host. nih.gov The bacterium actively extracts cholesterol from the plasma membranes of gastric epithelial cells and then uses its cholesterol-α-glucosyltransferase enzyme to convert it into cholesteryl glucosides. researchgate.netnih.govnih.gov

This process serves as a powerful immune evasion tactic. The intrinsic glucosylation of cholesterol by H. pylori allows the bacterium to abrogate phagocytosis by antigen-presenting cells like macrophages and dendritic cells. researchgate.netnih.gov By incorporating these cholesteryl glucosides into their own cell wall, the bacteria effectively cloak themselves from the host's immune surveillance, which also impairs subsequent T cell activation. nih.govnih.gov This cholesterol sequestration and glucosylation also disrupts host cell signaling; by depleting cholesterol from host cell membranes, H. pylori can disrupt lipid rafts and block interferon-gamma (IFN-γ) signaling pathways, further dampening the host inflammatory response. researchgate.net This multifaceted strategy of cholesterol modification allows the pathogen to escape immune clearance and establish persistent infection. nih.govnih.gov

Antimicrobial Activities (In Vitro Studies)

Information regarding the direct bactericidal effects of this compound from the reviewed research is not available.

Information regarding the direct fungicidal effects of this compound from the reviewed research is not available.

Impact on Microbial Cell Wall Integrity (e.g., in H. pylori)

This compound is a type of cholesteryl glucoside, which is a crucial component of the cell wall of the bacterium Helicobacter pylori. Research has shown that these cholesteryl glucosides are vital for maintaining the structural integrity and morphology of H. pylori. The bacterium acquires cholesterol from its host and then glycosylates it to form these essential cell wall components.

Studies involving the depletion of cholesteryl glucosides in H. pylori have demonstrated significant consequences for the bacterium. A lack of these compounds leads to notable alterations in the bacterial morphology, causing deformities and a shift from the typical helical shape to coiled or coccoid forms. researchgate.netnih.gov This change in shape is a direct consequence of compromised cell wall integrity.

Furthermore, the absence of cholesteryl glucosides results in increased permeability of the bacterial cell wall. researchgate.netnih.gov This heightened permeability renders the bacterium more susceptible to various antibiotics. researchgate.netnih.gov The maintenance of the characteristic spiral morphology by cholesteryl glucosides is essential for the pathogenic potential of H. pylori. researchgate.netnih.gov Therefore, this compound, as a cholesteryl glucoside, plays a critical role in the survival and virulence of H. pylori by ensuring the integrity of its cell wall.

Cytotoxic Activities (In Vitro and Non-Human In Vivo Models)

Clerosterol, the aglycone of this compound, has been shown to exhibit cytotoxic effects on cancer cells. An investigation into its impact on A2058 human melanoma cells revealed its ability to inhibit cell growth and induce apoptotic cell death.

Induction of Apoptotic Cell Death Pathways (e.g., DNA fragmentation, sub-G1 hypodiploidy, apoptotic body formation)

Treatment of A2058 human melanoma cells with clerosterol leads to the characteristic hallmarks of apoptosis. Evidence of this includes the observation of DNA fragmentation, an increase in the population of sub-G1 hypodiploid cells, and the formation of apoptotic bodies. acs.org These events are indicative of a programmed cell death pathway being triggered by the compound. The cytotoxic effect of clerosterol was demonstrated with an IC50 of 150 µM in A2058 cells. acs.org

Alterations in Mitochondrial Membrane Potential

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Clerosterol treatment has been observed to cause a loss of mitochondrial membrane potential in A2058 cells. acs.org This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby advancing the apoptotic cascade.

Modulation of Apoptosis-Associated Proteins (e.g., Bax, Bcl-2) and Caspase Activation (e.g., Caspase-3, Caspase-9)

The induction of apoptosis by clerosterol involves the modulation of key regulatory proteins. In response to clerosterol treatment, there is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. acs.org This shift in the Bax/Bcl-2 ratio is a crucial determinant in tipping the cellular balance towards apoptosis.

Furthermore, clerosterol treatment leads to the activation of caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been observed in a time-dependent manner. acs.org The activation of caspase-9 is indicative of the involvement of the mitochondrial (intrinsic) pathway, as it is typically activated by the release of cytochrome c from the mitochondria. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. The apoptotic effects of clerosterol were attenuated by a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced cell death. acs.org

| Parameter | Observation with Clerosterol Treatment | Reference |

|---|---|---|

| Cell Growth Inhibition (IC50) | 150 µM in A2058 cells | acs.org |

| Apoptotic Hallmarks | DNA fragmentation, increased sub-G1 cells, apoptotic body formation | acs.org |

| Mitochondrial Membrane Potential | Loss of potential | acs.org |

| Apoptosis-Associated Proteins | Upregulation of Bax, downregulation of Bcl-2 | acs.org |

| Caspase Activation | Activation of caspase-3 and caspase-9 | acs.org |

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro Assays)

While direct studies on the antioxidant properties of this compound using specific in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively documented in the available literature, the broader class of plant sterols and their glucosides have been investigated for their antioxidant potential. nih.gov

Chemical Synthesis and Derivatization of Clerosterol Glucoside and Analogues

Total Synthesis Approaches for Steryl Glycosides

Total chemical synthesis provides a versatile route to access steryl glucosides, allowing for precise control over the stereochemistry of the glycosidic bond. These methods typically involve the coupling of a protected sterol with an activated glucose donor.

A common strategy employs a glycosyl donor such as a per-acetylated glucosyl bromide or a trichloroacetimidate (B1259523) derivative of glucose. For instance, the synthesis of cholesteryl β-D-glucoside has been achieved by reacting cholesterol with acetobromo-α-D-glucose. Another powerful method involves the use of glycosyl trichloroacetimidates, which are highly reactive donors. In a typical reaction, the 3β-hydroxyl group of the sterol nucleophilically attacks the anomeric carbon of the glucose donor, promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The use of protecting groups on the glucose moiety (e.g., benzyl (B1604629) or acetyl groups) is essential to prevent side reactions and to direct the stereochemical outcome of the glycosylation, typically favoring the formation of the β-(1→3) glycosidic linkage found in natural steryl glucosides. Subsequent deprotection steps yield the final steryl glucoside.

A representative synthetic pathway starting from sucrose (B13894) to produce cholesteryl glucoside involves several key steps:

Benzylation: Protection of the hydroxyl groups of sucrose using benzyl bromide (BnBr).

Hydrolysis: Selective hydrolysis to yield a protected glucose derivative.

Activation: Conversion of the anomeric hydroxyl group to a trichloroacetimidate.

Glycosylation: Coupling of the activated glucose donor with cholesterol, catalyzed by TMSOTf.

Deprotection: Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final cholesteryl glucoside. Current time information in Grad Rijeka, HR.

These established total synthesis protocols are broadly applicable for the preparation of various steryl glucosides, including clerosterol (B1233290) glucoside, by substituting the corresponding sterol.

Regioselective Chemical Modifications and Acylation Strategies

Acylated steryl glucosides (ASGs) are common natural derivatives where a fatty acid is attached to the sugar moiety. Chemical synthesis of these compounds requires regioselective acylation to target a specific hydroxyl group on the glucose ring, most commonly the primary hydroxyl at the C-6' position.

Protecting group strategies can be employed, but they often involve multiple steps of protection and deprotection, making the process lengthy. More efficient, direct methods have been developed. One such method utilizes sym-collidine as a solvent and an acyl chloride as the acylating agent. researchgate.net This approach allows for the direct and regioselective acylation of the C-6'-OH of the steryl glucoside without the need for protecting the other secondary hydroxyl groups on the glucose. This selectivity is attributed to the lower steric hindrance of the primary C-6' hydroxyl group compared to the secondary hydroxyls at C-2', C-3', and C-4'. Microwave-assisted heating has been shown to significantly shorten the reaction times for this type of regioselective acylation.

Development of Non-Hydrolyzable Glycoside Analogues (e.g., C-Glucosides)

The O-glycosidic bond in steryl glucosides is susceptible to enzymatic or chemical hydrolysis. To create more stable analogues for biological studies, non-hydrolyzable C-glycosides have been developed. In these analogues, the anomeric oxygen is replaced by a methylene (B1212753) group (CH₂), forming a robust carbon-carbon bond between the sterol and the sugar.

The synthesis of aryl C-glycosides has seen significant advancements, with methods that can be adapted for sterols. nih.gov Palladium-catalyzed C-H glycosylation reactions are a powerful tool for this purpose. rsc.org These reactions can couple a glycosyl donor directly to a C-H bond on the sterol backbone, although creating the specific C-3 linkage stereoselectively remains a significant challenge.

A common strategy for synthesizing C-glycosides involves the reaction of a glycosyl donor with an organometallic reagent derived from the aglycone. For sterols, this could involve preparing an organometallic derivative at the C-3 position, which then reacts with a suitable sugar electrophile, like a glycosyl lactone or halide, to form the C-C bond. These synthetic routes are often complex but provide access to invaluable tools for probing the biological roles of steryl glucosides without the complication of in vivo cleavage. nih.gov

Enzymatic and Chemo-Enzymatic Synthetic Methods

Enzymatic and chemo-enzymatic methods offer highly efficient and selective alternatives to purely chemical synthesis, often proceeding under mild conditions without the need for extensive protecting group manipulations.

Glycosylation: The formation of the steryl glucoside itself is catalyzed by UDP-glucose:sterol glucosyltransferases (UGTs or SGTs). frontiersin.org These enzymes transfer a glucose moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the 3β-hydroxyl group of a sterol. frontiersin.orgresearchgate.net UGTs, such as the UGT80 enzymes found in plants like Arabidopsis thaliana, have been cloned and expressed in microbial systems like E. coli or yeast for preparative-scale synthesis. oup.comnih.gov These enzymes often exhibit broad substrate specificity, accepting a variety of plant sterols (phytosterols) including sitosterol, campesterol, and stigmasterol (B192456), which strongly suggests their utility for the synthesis of clerosterol glucoside. oup.comnih.gov

Acylation: The subsequent acylation of the steryl glucoside to form an acylated steryl glucoside (ASG) can also be achieved enzymatically. Lipases are commonly used for this regioselective transformation. For example, immobilized lipases such as Candida antarctica lipase (B570770) B (CALB) can selectively catalyze the esterification of the C-6' primary hydroxyl group of the glucose moiety with various fatty acids. This chemo-enzymatic approach, involving a chemical or enzymatic glycosylation followed by an enzymatic acylation, provides a powerful and green route to a diverse range of ASG derivatives. nih.gov

A two-step enzymatic process has been reported for the synthesis of acylated steroidal glycosides, where a steroidal glycosyltransferase first creates the glycoside, which is then regioselectively acylated by an acyltransferase. nih.gov

Structure-Activity Relationship Studies of Synthetic Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of steryl glucoside derivatives influences their biological activity. By synthesizing a series of analogues with systematic variations in the sterol backbone, the sugar moiety, or the acyl chain, researchers can identify key structural features required for a specific biological effect, such as cytotoxic or immunomodulatory activity.

For instance, studies on synthetic acylated steroidal glycosides have demonstrated that the nature of the sterol and the attached acyl chain significantly impacts their cytotoxic activity against cancer cell lines. nih.gov Similarly, for steroidal glycoalkaloids, the type and structure of the sugar chain (e.g., chacotriose vs. solatriose) can dramatically influence biological properties, including anti-proliferative and antiviral activities. semanticscholar.org Glycosides containing chacotriose are often found to be more active than their solatriose-containing counterparts. semanticscholar.org

These SAR studies guide the rational design of new, more potent, and selective steryl glucoside-based compounds for potential therapeutic applications.

| Compound Class | Structural Variation | Observed Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| Acylated Steroidal Glycosides | Variation of the acyl chain on the sugar moiety. | The length and type of acyl chain can modulate the potency. | Cytotoxicity against tumor cell lines. | nih.gov |

| Steroidal Glycoalkaloids | Modification of the trisaccharide chain (e.g., chacotriose vs. solatriose). | Glycosides with a chacotriose moiety consistently show higher activity than those with solatriose. | Antiviral, anti-inflammatory, and antitumor activities. | semanticscholar.org |

| Hederagenin Diglycosides | Position of the second sugar attachment on the first sugar. | The substitution position of the second sugar influences hemolytic and cytotoxic activity. | Cytotoxicity against KB cells and hemolysis. | |

| Trisaccharide Saponins | Modification of the aglycone (e.g., esterification of carboxylic acid). | Cytotoxicity is a result of changes in both the sugar part and the genin structure. | Anti-proliferative activity against MKN-45 and HeLa cells. | semanticscholar.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the analysis of sterol glucosides, including clerosterol (B1233290) glucoside. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, each offering distinct advantages for the quantification of these compounds.

High-Performance Liquid Chromatography (HPLC) Coupled with Evaporative Light-Scattering Detection (ELSD) or UV Detection

HPLC is a powerful technique for separating non-volatile compounds like sterol glucosides. nih.govresearchgate.net When coupled with an Evaporative Light-Scattering Detector (ELSD) or an Ultraviolet (UV) detector, it provides a robust method for quantification.

ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like sterol glucosides that may lack strong UV-absorbing features. shimadzu.comscience.gov The response in ELSD is related to the mass of the analyte, providing a more uniform response for different sterol glucosides compared to UV detection. researchgate.net In one study, calibration curves for steryl glucosides were constructed using both ELSD and UV detection at 205 nm. researchgate.net While ELSD was found to be more sensitive, resulting in larger peak areas, UV detection also demonstrated good performance for quantification in the 1-10 µg range. researchgate.net

UV detection, while less universal, can be effectively used, particularly at low wavelengths (around 205-210 nm), where the sterol moiety exhibits some absorbance. nih.govresearchgate.net For laboratories that may only have access to a UV detector, this can be a viable option for the accurate quantitative analysis of steryl glucosides. researchgate.net The choice between ELSD and UV detection often depends on the specific requirements of the analysis, including sensitivity needs and the complexity of the sample matrix. nih.gov

Table 1: Comparison of HPLC Detectors for Steryl Glucoside Analysis

| Detector | Principle | Advantages for Clerosterol Glucoside Analysis | Limitations |

| Evaporative Light-Scattering Detector (ELSD) | Measures light scattered by analyte particles after solvent evaporation. | Universal detection, not reliant on chromophores. More uniform response for different sterol species. researchgate.net High sensitivity. researchgate.net | Non-linear response may require specific calibration models (e.g., quadratic). researchgate.net |

| Ultraviolet (UV) Detector | Measures the absorption of UV light by the analyte. | Good quantitative performance at low wavelengths (e.g., 205 nm). researchgate.net Widely available in analytical laboratories. nih.gov | Response is dependent on the presence of a chromophore. Lower sensitivity for saturated lipids compared to ELSD. nih.gov |

Gas Chromatography with Flame Ionization Detection (GC-FID) of Derivatized Products

Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established and cost-effective method for the quantitative analysis of sterols. researchgate.netaustinpublishinggroup.com However, due to the low volatility and high polarity of sterol glucosides, direct analysis by GC is not feasible. Therefore, a derivatization step is required. austinpublishinggroup.comresearchgate.net This typically involves the hydrolysis of the glycosidic bond to release the free clerosterol, followed by silylation to form a more volatile trimethylsilyl (B98337) (TMS) ether derivative. researchgate.net

The derivatized sample is then injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. austinpublishinggroup.com The FID provides a response that is proportional to the mass of carbon atoms in the analyte, allowing for accurate quantification. researchgate.net This method has been successfully used for the quantification of total sitosterol, campesterol, and stigmasterol (B192456) from their glucosides in various food matrices. researchgate.net The results obtained by GC-FID for steryl glucoside composition have been shown to be comparable to those from other methods like ESI-MS/MS. researchgate.netnih.gov

Optimization of Chromatographic Conditions for Sterol Glycoside Analysis

Achieving reliable and reproducible results in the analysis of sterol glucosides like this compound heavily relies on the optimization of chromatographic conditions. researchgate.net For HPLC analysis, this includes the selection of the appropriate stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient). researchgate.net Reversed-phase columns, such as C18, are commonly used for separating sterol derivatives. nih.gov The mobile phase often consists of a mixture of solvents like acetonitrile (B52724), methanol (B129727), and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization in mass spectrometry-based detection. acs.org Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to achieve adequate separation of complex mixtures of sterols and their glycosides. researchgate.net

For GC analysis, optimization involves selecting the appropriate capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane), setting the optimal temperature program for the oven, and adjusting injector and detector temperatures. csic.esaocs.org The goal is to achieve baseline separation of the derivatized sterol peaks of interest from other components in the sample matrix. aocs.org

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity for the analysis of this compound, providing both quantitative data and structural information. It is often coupled with a chromatographic separation technique like HPLC.

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the definitive identification and quantification of sterol glucosides. acs.org This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS. In this setup, the analyte is first separated by HPLC and then ionized. The precursor ion corresponding to the protonated or adducted molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov

This method allows for the development of highly specific quantification assays using modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov HPLC-MS/MS has been successfully applied to the analysis of various steroid classes, including glucoside steroids, in complex matrices like vegetable oils. acs.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Underivatized Conjugates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile molecules like underivatized sterol glucosides. nih.gov ESI-MS/MS allows for the direct analysis of these conjugates without the need for derivatization, which can be time-consuming and may introduce artifacts. researchgate.netnih.gov

In ESI-MS/MS analysis of steryl glucosides, the molecules are typically detected as protonated molecules [M+H]⁺ or as adducts with ions from the mobile phase, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions yield characteristic fragmentation patterns. A common fragmentation pathway is the neutral loss of the glucose moiety, resulting in a fragment ion corresponding to the aglycone (the sterol part). nih.govfrontiersin.org This characteristic loss can be used for the selective detection and identification of sterol glucosides in complex mixtures. nih.gov ESI-MS/MS has been demonstrated to be an efficient and sensitive method for monitoring steryl glucosides, providing molar composition data comparable to that obtained by GC-FID. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Parameters for Steryl Glucoside Analysis

| Technique | Ionization Mode | Typical Precursor Ions | Characteristic Fragmentation |

| HPLC-MS/MS | Electrospray Ionization (ESI) | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Neutral loss of the hexose (B10828440) (glucose) moiety. nih.govfrontiersin.org |

| ESI-MS/MS | Electrospray Ionization (ESI) | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Fragmentation of the sterol backbone after the loss of the sugar. nih.govfrontiersin.org |

Application of Internal Standardization Techniques for Quantitative Analysis

Internal standardization is a critical technique in analytical chemistry for improving the precision and accuracy of quantitative analysis. scioninstruments.com By adding a constant amount of a non-native compound, the internal standard (IS), to every sample, calibration standard, and blank, variations arising from sample preparation and instrument response can be effectively compensated for. scioninstruments.com The quantification is based on the ratio of the analyte's response to the internal standard's response. scioninstruments.com The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the samples being analyzed. scioninstruments.com